N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide
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Description
N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide, also known as TPPTB, is a synthetic compound that has been widely used in scientific research. TPPTB is a carbamothioyl benzamide derivative and is known for its ability to modulate the activity of various proteins.
Scientific Research Applications
- Role of N,N-Dimethylformamide (DMF) : DMF, a multifunctional chemical, plays dual roles in benzothiazole synthesis from N-benzoyl-N’-(2,4,6-trichlorophenyl)thiourea (BAD). It acts as both a solvent and a catalyst. When BAD is dissolved in DMF and the solvent is evaporated slowly, single crystals of 2-benzoylamino-4,6-dichloro-benzothiazole (BTT) with a DMF molecule (BTT–DMF) form. The crystal structures of BAD and BTT–DMF have been analyzed .
- Antibacterial Properties : Thiourea derivatives, including N-benzoyl-N’-((2,4,6-triphenyl)phenyl thiourea), have shown antibacterial activity. Researchers explore their potential as antimicrobial agents .
- DMF serves as a stabilizer during the preparation of metal nanoparticles. Its role in controlling nanoparticle size and stability is of interest in nanotechnology .
- DMF acts as a catalyst in various organic reactions. Its nucleophilic O atom and active H atom contribute to its catalytic properties .
Benzothiazole Synthesis
Biological Applications
Stabilization of Metal Nanoparticles
Organic Synthesis Catalyst
properties
IUPAC Name |
N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2OS/c35-31(26-19-11-4-12-20-26)34-32(36)33-30-28(24-15-7-2-8-16-24)21-27(23-13-5-1-6-14-23)22-29(30)25-17-9-3-10-18-25/h1-22H,(H2,33,34,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIIWEOAWKNKRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)NC(=S)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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